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Compound of Interest

Compound Name: Antofine

Cat. No.: B1663387

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of
Antofine, a phenanthroindolizidine alkaloid, and its analogs. Antofine and its derivatives have
garnered significant attention due to their potent biological activities, including anticancer,
antiviral, and anti-inflammatory properties.[1][2][3] This guide summarizes various synthetic
strategies, presents key quantitative data in a structured format, offers detailed experimental
protocols for pivotal reactions, and visualizes synthetic and signaling pathways.

Synthetic Strategies for Antofine

The total synthesis of Antofine has been approached through several distinct strategies,
aiming for both racemic and enantiomerically pure forms of the natural product. Key
methodologies include:

e Racemic Synthesis via Cyclization Reactions: An early approach involved the use of thermal
and radical cyclizations, coupled with a Curtius rearrangement, to construct the core
phenanthroindolizidine skeleton.[4]

o Asymmetric Synthesis using Phase Transfer Catalysis: The first asymmetric total synthesis
of (-)-Antofine was achieved by establishing the crucial stereocenter through an
enantioselective catalytic phase transfer alkylation. This was followed by a ring-closing
metathesis to form the pyrrolidine ring.[5][6]
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o Convergent Strategy with lodoaminocyclization: A concise and modular synthesis has been
developed that combines iodoaminocyclization with a free radical cyclization, allowing for the
preparation of (+)-Antofine in six steps.[7]

» Acid-Catalyzed Cascade Reaction: A rapid approach to (+)-seco-antofine, a key
intermediate for Antofine, involves a one-pot acid-catalyzed deprotection-condensation-
electrocyclization cascade.[8]

o Proline-Catalyzed Asymmetric Synthesis: An asymmetric synthesis of (R)-Antofine has been
accomplished using a proline-catalyzed sequential a-aminoxylation and Horner-Wadsworth-
Emmons olefination.[9]

Below is a generalized workflow for the total synthesis of Antofine, illustrating a common
sequence of transformations.

SEli Materlal; . Construction of Introduction of Formation of Final Cyclization and 2
(e.g., Phenanthrene derivatives, . . " -~ N N h . Antofine
Proline derivatives) Phenanthrene Moiety Side Chain Pyrrolidine Ring Functional Group Manipulations

Click to download full resolution via product page
Caption: A generalized workflow for the total synthesis of Antofine.

Quantitative Data

The following tables summarize key quantitative data from various synthetic routes and
biological evaluations of Antofine and its analogs.

Table 1: Comparison of Selected Total Synthesis Routes for Antofine
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Synthetic . Number of .
Key Reactions Overall Yield Reference
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Thermal and
) radical
Racemic o -~ N
) cyclizations, Not specified Not specified [4]
Synthesis )
Curtius
rearrangement
Enantioselective
catalytic phase
Asymmetric transfer -
) ] ) 13 Not specified [51[8]
Synthesis alkylation, Ring-
closing
metathesis

lodoaminocycliza

tion and Radical

lodoaminocycliza

tion, Radical ring 6

Not specified

[7]

Cyclization closure
) Deprotection-
Acid-Catalyzed .
condensation-
Cascade (for o 22% [8]
) electrocyclization
seco-Antofine)
cascade
Proline-catalyzed
Proline- a-aminoxylation,
Catalyzed Horner- N N
) Not specified Not specified [9]
Asymmetric Wadsworth-
Synthesis Emmons
olefination
Table 2: In Vitro Cytotoxicity of Antofine and Analogs
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Compound Cancer Cell Line IC50 / GI50 (nM) Reference
(x)-Antofine KB 0.16 ng/mL [4]
(¥)-Antofine KB-VIN 0.16 ng/mL [4]
(-)-Antofine Various Low nanomolar [10][11]
Antofine HCT 116 6.0 [12]
S-13-0xo0 analog (11) Various 9 [13]
S-13-0x0 analog (16) Various 20 [13]
(R)-6-O- .

desmethylantofine Various 30 ]

Experimental Protocols

This section provides detailed methodologies for key experiments in the total synthesis of

Antofine.

Protocol 1: Racemic Synthesis of Antofine via
Reduction of an Intermediate

This protocol is adapted from the final step in a total synthesis of (x)-Antofine.[4]

Objective: To reduce the amide intermediate (15a) to afford (+)-Antofine (1a).

Materials:

mL, 1.4 mmol)

Dry dioxane (5 mL)

Intermediate 15a (39.7 mg, 1 mmol)

Standard laboratory glassware and work-up reagents

Sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al®), 3.5 M solution in toluene (0.4
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Procedure:

Dissolve the intermediate 15a (39.7 mg, 1 mmol) in dry dioxane (5 mL) in a round-bottom
flask equipped with a reflux condenser.

e Add the 3.5 M solution of sodium bis(2-methoxyethoxy)aluminium hydride in toluene (0.4 mL,
1.4 mmol) to the solution.

o Reflux the reaction mixture for 2 hours in the dark.
 After cooling to room temperature, perform a standard aqueous work-up.

 Purify the crude product by chromatography to yield (x)-Antofine (1a).

Protocol 2: Asymmetric Synthesis of (-)-Antofine
Intermediate via Phase Transfer Catalysis

This protocol describes the key stereocenter-forming reaction in the first asymmetric total
synthesis of (-)-Antofine.[5]

Objective: To perform an enantioselective catalytic phase transfer alkylation to create the chiral
center of an unnatural a-amino acid derivative, a key intermediate for (-)-Antofine.

Materials:

Starting Schiff base

Alkylating agent

Chiral phase transfer catalyst

Appropriate solvent system (e.g., toluene/water)

Base (e.g., aqueous sodium hydroxide)

Procedure:
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o Combine the starting Schiff base, alkylating agent, and chiral phase transfer catalyst in a
biphasic solvent system (e.g., toluene and agueous sodium hydroxide).

« Stir the reaction mixture vigorously at the specified temperature for the required duration to
ensure efficient phase transfer and reaction.

» Monitor the reaction progress by thin-layer chromatography (TLC).
e Upon completion, separate the organic layer and wash it with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the resulting a-amino acid derivative by column chromatography.

Protocol 3: Formation of the Pyrrolidine Ring via Ring-
Closing Metathesis

This protocol outlines the construction of the pyrrolidine ring, a crucial step in several Antofine
syntheses.[5]

Obijective: To construct the pyrrolidine ring of an Antofine precursor using a ring-closing
metathesis reaction.

Materials:

e Diene precursor

o Grubbs' catalyst (e.g., first or second generation)

e Dry, degassed solvent (e.g., dichloromethane or toluene)
Procedure:

o Dissolve the diene precursor in the dry, degassed solvent under an inert atmosphere (e.g.,
argon or nitrogen).

¢ Add the Grubbs' catalyst to the solution.
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« Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction
progress by TLC.

» Upon completion, quench the reaction by adding a suitable reagent (e.g., ethyl vinyl ether).

» Concentrate the reaction mixture and purify the resulting cyclic product by column
chromatography.

Signaling Pathways and Biological Activity

Antofine exerts its biological effects through the modulation of several key signaling pathways.
Its anticancer and anti-angiogenic activities are of particular interest.

Anticancer Mechanism of Action

Antofine's anticancer effects are multifaceted and involve the inhibition of critical signaling
pathways that regulate cell growth, proliferation, and survival.[2] Recent studies have
highlighted its role in targeting protein synthesis and inducing cell cycle arrest.[2]
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Caption: Antofine's inhibitory effect on cancer cell growth.

Anti-Angiogenic Activity
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Antofine has been shown to suppress angiogenesis, the formation of new blood vessels,
which is a critical process for tumor growth and metastasis. This effect is mediated through the
regulation of the AKT/mTOR and AMPK signaling pathways in endothelial cells.[3]
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Caption: Antofine's regulation of angiogenesis signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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